Smolecule

Reliability Assessment & Statistical Comparison
Specifications & Pricing

Clinical Trial Data and Efficacy of Sepantronium

Bromide

Author: Smolecule Technical Support Team. Date: February 2026

CAS No.: 781661-94-7
Cat. No.: S548208

Compound Focus: Sepantronium Bromide

Get Quote

The table below summarizes key clinical and preclinical findings for Sepantronium Bromide (YM155).

Cancer Type /
Context

Study Type /
Model

Dosage &
Administration

Key Findings & Efficacy

References

Advanced Solid
Tumors or NHL

Stage IV NSCLC
(untreated)

Multiple
Myeloma

Phase | Clinical
Trial (US &
Japan)

Phase I/l
Clinical Trial
(Combination
Therapy)

Preclinical
(Primary cells
& cell lines)

Continuous IV
infusion over 168h
(7 days) every 21
days

10 mg/m2/day as
72h CIVI with
carboplatin (AUC6)
and paclitaxel (200
mg/m2)

In vitro treatment

No significant
differences in
pharmacokinetics (AUC,
Css) between US and
Japanese patient
populations.

Favorable safety profile,
but did not improve
response rate. 2 partial
responses (11%), median
PFS 5.7 months, median
OS 16.1 months.

Potently inhibited
proliferation and induced
apoptosis (IC50 range: 2
nM to 50 nM). Efficacy
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Cancer Type | Study Type | Dosa-gfa & . Key Findings & Efficacy  References
Context Model Administration
linked to downregulation
of Mcl-1, not just survivin.
T-cell Acute Preclinical In vitro treatment Induced apoptosis and [4]
Lymphoblastic (MOLT-4 cell significantly increased
Leukemia (T- line) expression of P53, MiR-
ALL) 9, caspase 3 while
decreasing survivin, Bcl-
2, and EMT factors.
Prostate & Renal Preclinical In vitro treatment Rapidly suppresses [5]
Carcinoma (Various cell mTORC1 signaling via
lines) AMPK activation, leading
to loss of Cyclin Ds and
suppression of global
protein synthesis.
Breast Cancer Preclinical In vitro treatment Chronic exposure led to [6]
(MCF-7 adaptive resistance via

resistant cell
line)

DNA damage-response
pathways, not through
survivin downregulation.

Detailed Experimental Protocols

To help you interpret the data, here are the methodologies for key experiments cited in the tables.

e Cell Viability (MTTICTG) Assay: Used across studies [7] [4] [6]. Cells are seeded in 96-well plates
and treated with serial dilutions of YM155. After a set period (e.g., 72 hours), MTT dye or CellTiter-Glo
reagent is added. The signal, proportional to the number of viable cells, is measured with a plate
reader. This data is used to calculate half-maximal inhibitory concentration (IC50) values.

e Apoptosis Detection via Flow Cytometry: Used in [4] [3]. After YM155 treatment, cells are stained
with Annexin V-FITC and Propidium lodide (P1). Flow cytometry then distinguishes live (Annexin
V-/P1-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/Pl+), and necrotic (Annexin
V-/P1+) cell populations.
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¢ Gene Expression Analysis (qRT-PCR): A key method in [4]. Total RNA is extracted from treated and
control cells, reverse-transcribed into cDNA, and then analyzed by quantitative real-time PCR using
gene-specific primers to measure changes in the expression of target genes like survivin, Bcl-2, and
caspase-3.

e Western Blotting: Used to study protein-level changes, as in [5]. Proteins are extracted from cells,
separated by gel electrophoresis, transferred to a membrane, and probed with specific antibodies
against proteins of interest (e.g., survivin, phospho-proteins, Cyclin Ds) to detect changes in
expression or post-translational modification.

Mechanisms of Action and Signaling Pathways

The research indicates that YM155's mechanism extends beyond its initial identification as a survivin
suppressant. The following diagram synthesizes its multifaceted molecular actions as described in the

studies.

Interpretation of Clinical Translation

The journey of YM155 from promising preclinical data to modest clinical outcomes offers critical insights

for drug development professionals.

¢ Mixed Clinical Efficacy: While the drug was well-tolerated in trials [1] [2], its efficacy as a single
agent or in combination has been limited. The phase Il study in NSCLC combining YM155 with
carboplatin and paclitaxel failed to improve the response rate over the chemotherapy backbone alone
[2].

e The Biomarker Challenge: A significant hurdle has been the lack of a reliable predictive biomarker.
The drug's mechanism is now understood to be multi-targeted, involving DNA damage [6] and
downregulation of Mcl-1 [3], not solely survivin suppression. This explains why survivin levels alone
may not predict patient response.

¢ Overcoming Resistance: Preclinical models suggest that resistance to YM155 can arise from
adaptive responses to persistent DNA damage [6]. This resistance may be overcome by co-targeting
the DNA damage response or cellular detoxification pathways, offering a rationale for novel
combination strategies.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

© 2026 Smolecule. All rights reserved. 3/5 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC6983994/
https://www.nature.com/articles/s41598-019-47573-y
https://pubmed.ncbi.nlm.nih.gov/23138529/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3784336/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3784336/
https://www.oncotarget.com/article/26096/text/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4279369/
https://www.oncotarget.com/article/26096/text/
https://www.smolecule.com/products/s548208?utm_src=pdf-custom-synthesis
https://www.smolecule.com/products/s548208?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Reliability Assessment & Statistical Comparison

S m O | e C u | e Specifications & Pricing

References

1. Lack of differences in the pharmacokinetics ... [pubmed.ncbi.nim.nih.gov]

2. A phase I/l study of sepantronium bromide (YM155 ... [pmc.ncbi.nim.nih.gov]

3. Preclinical efficacy of sepantronium bromide (YM155) in ... [pmc.ncbi.nim.nih.gov]
4. Emerging Effects of Sepantronium Bromide (YM155) on ... [pmc.ncbi.nim.nih.gov]
5. Early Cellular Responses of Prostate Carcinoma Cells to ... [nature.com]

6. Adaptation to chronic exposure to sepantronium bromide ... [oncotarget.com]

7. Integrated Workflow for Drug Repurposing in Glioblastoma [pmc.ncbi.nim.nih.gov]

To cite this document: Smolecule. [Clinical Trial Data and Efficacy of Sepantronium Bromide].
Smolecule, [2026]. [Online PDF]. Available at:

[https:/www.smolecule.com/products/b548208#sepantronium-bromide-meta-analysis-clinical-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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